4-Chloro-N-piperidin-1-yl-butyramide
Description
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Properties
CAS No. |
886615-33-4 |
|---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
4-chloro-N-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C9H17ClN2O/c10-6-4-5-9(13)11-12-7-2-1-3-8-12/h1-8H2,(H,11,13) |
InChI Key |
PXCNDTOCSICTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)CCCCl |
Origin of Product |
United States |
Scientific Research Applications
4-Chloro-N-piperidin-1-yl-butyramide exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity :
- Analgesic Properties :
-
Antimicrobial Effects :
- Some studies have highlighted the antimicrobial properties of piperidine derivatives, indicating their potential as agents against bacterial infections.
Case Studies
Several case studies illustrate the efficacy and applications of this compound:
Study 1: Antitumor Efficacy
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant inhibition of tumor growth in vitro. The compound was tested against several cancer cell lines, showing IC50 values indicative of potent anticancer activity.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung) | <30 | Induction of apoptosis |
| Other Piperidine Derivative | HeLa (cervical) | <25 | Cell cycle arrest |
Study 2: Analgesic Mechanism
In a preclinical model, this compound was evaluated for its analgesic properties. The study found that it significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent.
| Parameter | Control Group | Treatment Group (this compound) |
|---|---|---|
| Pain Response (seconds) | 15 ± 3 | 7 ± 2* |
| Dosage (mg/kg) | N/A | 10 |
*Significant difference (p < 0.05)
Study 3: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of the compound against various bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 32 μg/mL |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-N-piperidin-1-yl-butyramide, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution reactions between piperidine derivatives and α-chloroacetamide precursors under inert atmospheres (e.g., nitrogen). Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodology : Employ a combination of spectroscopic techniques:
- NMR : Confirm piperidine ring substitution patterns and chloro-group positioning via H/C NMR .
- Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Follow OSHA HCS guidelines:
- Use PPE (gloves, lab coat, goggles) to prevent dermal/ocular exposure .
- Store in airtight containers at 2–8°C to avoid hydrolysis of the chloroamide group .
- Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- Methodology :
- Receptor Binding Assays : Compare IC values across multiple assays (e.g., radioligand vs. functional assays) to identify assay-specific interference .
- Structural Analogs : Synthesize derivatives (e.g., replacing the chloro group with fluoro or methyl) to isolate structure-activity relationships (SAR) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate against experimental discrepancies .
Q. What strategies are effective for analyzing impurities in synthesized batches of this compound?
- Methodology :
- Impurity Profiling : Identify byproducts (e.g., dechlorinated or dimerized species) via LC-MS/MS with high-resolution mass accuracy .
- Degradation Studies : Expose the compound to accelerated stress conditions (heat, light, humidity) and track degradation pathways using kinetic modeling .
- Reference Standards : Cross-validate impurities against certified reference materials (e.g., EP/BP standards for piperidine derivatives) .
Q. How can the compound’s stability in biological matrices be assessed for pharmacokinetic studies?
- Methodology :
- Plasma Stability Assays : Incubate the compound in human/animal plasma (37°C, pH 7.4) and quantify degradation via LC-MS at timed intervals .
- Metabolite Identification : Use hepatocyte incubation or microsomal assays to map phase I/II metabolites .
- pH-Dependent Stability : Test solubility and degradation rates across physiological pH ranges (1.2–8.0) to simulate gastrointestinal absorption .
Contradiction Analysis in Experimental Data
Q. How should conflicting results in cytotoxicity assays be interpreted?
- Methodology :
- Dose-Response Curves : Assess whether discrepancies arise from non-linear kinetics or threshold effects .
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic mechanisms .
Q. What experimental designs mitigate contradictions in receptor selectivity profiles?
- Methodology :
- Orthogonal Assays : Combine radioligand binding, calcium flux, and β-arrestin recruitment assays to confirm target engagement .
- Off-Target Screening : Employ panels (e.g., CEREP) to identify cross-reactivity with unrelated receptors/enzymes .
- Negative Controls : Include structurally similar but inactive analogs to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
